4-chloro-2-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Description
4-Chloro-2-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. Its molecular formula is C20H14Cl2N2O2S, with a molecular weight of 417.31 g/mol. The structure integrates a thiophen-3-yl substituent at position 5, two chlorine atoms at positions 4 and 9, and a phenolic hydroxyl group at position 2 (Figure 1).
Properties
IUPAC Name |
4-chloro-2-(9-chloro-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2S/c21-12-1-3-18(25)14(7-12)16-9-17-15-8-13(22)2-4-19(15)26-20(24(17)23-16)11-5-6-27-10-11/h1-8,10,17,20,25H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFLGADYNUIFSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=C(C=CC(=C4)Cl)O)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiophene Derivatives
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry. They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Biological Activity
4-chloro-2-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol (CAS Number: 899728-97-3) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 417.3 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H14Cl2N2O2S |
| Molecular Weight | 417.3 g/mol |
| CAS Number | 899728-97-3 |
Biological Activity
Research indicates that compounds within the pyrazolo[1,5-c][1,3]oxazine family exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound have been explored in several studies.
Anti-inflammatory Activity
One significant area of research focuses on the anti-inflammatory properties of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For instance:
- Inhibition Studies : The compound demonstrated an IC50 value in the range of 0.02–0.04 μM against COX-2, indicating potent inhibitory effects compared to standard drugs like diclofenac .
Antimicrobial and Anticancer Properties
Other studies have highlighted its potential as an antimicrobial agent and its efficacy against various cancer cell lines. For example:
- Antimicrobial Activity : Various derivatives of pyrazolo compounds have shown promising results against bacterial strains and fungi, suggesting that modifications to the structure can enhance activity .
- Anticancer Studies : Some derivatives have been tested for cytotoxic effects on cancer cells, showing selective toxicity which could be beneficial in developing targeted cancer therapies .
Case Studies
Several case studies have documented the biological effects of this compound and its derivatives:
- Study on COX Inhibition : A series of synthesized pyrazole derivatives were tested for COX inhibition using an enzyme-linked immunosorbent assay (ELISA). The study concluded that certain modifications significantly improved COX selectivity and potency .
- In Vivo Models : Animal models were employed to assess anti-inflammatory effects through carrageenan-induced paw edema tests. Results indicated significant reduction in edema with minimal side effects on gastric mucosa .
Comparison with Similar Compounds
4-Chloro-2-(9-Chloro-5-(Furan-2-yl)-5,10b-Dihydro-1H-Benzo[e]Pyrazolo[1,5-c][1,3]Oxazin-2-yl)Phenol
- Key Difference : Replacement of thiophen-3-yl with furan-2-yl .
- Impact : The substitution of sulfur (thiophene) with oxygen (furan) alters electronic properties. Thiophene’s higher electron-rich nature may enhance π-π stacking interactions in biological systems compared to furan’s more polarized structure.
- Molecular Formula : C20H14Cl2N2O3 (vs. C20H14Cl2N2O2S for the target compound).
- Molecular Weight : 401.2 g/mol (vs. 417.31 g/mol) .
9-Chloro-2-(4-Chlorophenyl)-1,10b-Dihydro-5H-Pyrazolo[1,5-c][1,3]Benzoxazin-5-One (3d)
- Key Difference : A ketone at position 5 instead of thiophen-3-yl and a 4-chlorophenyl group at position 2.
- The 4-chlorophenyl group may enhance lipophilicity compared to the phenolic hydroxyl in the target compound.
- Spectroscopic Data :
9-Chloro-5-(2,5-Dimethoxyphenyl)-2-(2-Thienyl)-1,10b-Dihydro-5H-Pyrazolo[1,5-c][1,3]Benzoxazine
Thiophene vs. Furan Substitutions
- Yield : Thiophene-containing compounds often exhibit lower yields due to sulfur’s susceptibility to oxidation compared to furan derivatives .
Spectroscopic and Analytical Comparisons
Pyrazolo[1,5-c][1,3]Benzoxazine Derivatives
- SAR Insights: Thiophene vs. Phenyl: Thiophene’s larger atomic radius and polarizability may improve binding to hydrophobic enzyme pockets compared to phenyl groups . Chlorine Substitution: Di-chlorinated derivatives (e.g., target compound) show enhanced metabolic stability over non-halogenated analogues .
Docking Studies
- Benzo[d]thiazole Derivatives : Pyrazolo-thiazole hybrids (e.g., compound 14(R)) demonstrate moderate to high affinity for kinase targets, suggesting the target compound’s thiophene moiety could mimic these interactions .
Q & A
Q. Table 1: Representative Reaction Conditions
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : Use H NMR to identify aromatic protons (δ 6.8–8.2 ppm), methylene groups in oxazine rings (δ 4.0–5.5 ppm), and thiophene protons (δ 7.1–7.5 ppm) .
- IR Spectroscopy : Confirm C-Cl stretches (650–750 cm), phenolic O-H (3200–3600 cm), and C=N/C-O bonds (1600–1680 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?
Answer:
- Software Tools : Use SHELX (SHELXL/SHELXD) for small-molecule refinement. For example, resolve disorder in thiophene or oxazine rings by refining occupancy ratios and applying restraints .
- Validation Metrics : Cross-check R-factor convergence (<5%), ADDSYM alerts for missed symmetry, and Hirshfeld surface analysis to validate hydrogen bonding .
- Data Contradictions : Compare experimental (XRD) and computational (DFT) bond lengths; discrepancies >0.05 Å may indicate dynamic disorder or solvent effects .
Advanced: What strategies are effective for evaluating structure-activity relationships (SAR) of derivatives?
Answer:
- Derivatization : Synthesize analogs via substitutions at the thiophene or phenol groups (e.g., halogenation, alkylation) using protocols from pyrazoline-based chalcone studies .
- Biological Assays : Screen for antimicrobial activity via microdilution (MIC determination) or kinase inhibition assays (IC values) .
- Statistical Analysis : Apply QSAR models using Hammett constants (σ) or steric parameters (e.g., Verloop descriptors) to correlate substituent effects with activity .
Advanced: How can environmental stability and degradation pathways be assessed?
Answer:
- Hydrolysis Studies : Incubate the compound in buffers (pH 3–9) at 25–50°C, monitoring degradation via HPLC. Chlorinated aromatic systems often show pH-dependent hydrolysis .
- Photolysis : Expose to UV light (254 nm) and identify photoproducts via LC-MS. Thiophene rings may undergo oxidation to sulfoxides .
- Ecotoxicology : Use Daphnia magna or algae growth inhibition assays to evaluate acute toxicity (EC) .
Advanced: How can tautomerism in spectroscopic analysis be addressed?
Answer:
- Dynamic NMR : Monitor temperature-dependent chemical shifts (e.g., thione-thiol tautomerism in thiazolidinones) to identify equilibrium states .
- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate tautomer stability. Compare computed H NMR shifts with experimental data .
- X-ray Crystallography : Resolve tautomeric forms via electron density maps. For example, thiol groups exhibit shorter S-H bond lengths (~1.34 Å) than thiones .
Advanced: What experimental designs are suitable for high-throughput screening of derivatives?
Answer:
- Automated Synthesis : Utilize parallel reactors for combinatorial chemistry (e.g., 96-well plates) with robotic liquid handling .
- Microplate Assays : Implement fluorescence-based enzymatic assays (e.g., kinase activity) with Z’-factor validation (>0.5 indicates robustness) .
- Data Analysis : Apply machine learning (e.g., random forests) to prioritize compounds with optimal physicochemical properties (LogP <5, PSA <140 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
